molecular formula C16H13BrN2O B5714669 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline

2-[(4-bromobenzyl)oxy]-3-methylquinoxaline

Cat. No.: B5714669
M. Wt: 329.19 g/mol
InChI Key: FGOMYRAYECOKBB-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 3-methylquinoxaline.

    Formation of Intermediate: The 4-bromobenzyl alcohol is first converted to 4-bromobenzyl chloride using thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The 4-bromobenzyl chloride is then reacted with 3-methylquinoxaline in the presence of a base such as potassium carbonate or sodium hydride to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzyl)oxy]-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoxaline derivatives with hydrogenated functional groups.

    Substitution: Quinoxaline derivatives with substituted nucleophiles replacing the bromine atom.

Scientific Research Applications

2-[(4-bromobenzyl)oxy]-3-methylquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde
  • 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is unique due to its specific substitution pattern on the quinoxaline core. The presence of the bromobenzyl group and the methoxy group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOMYRAYECOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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